molecular formula C18H17FN2O3S B12164098 5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12164098
M. Wt: 360.4 g/mol
InChI Key: OYCXFNLOBFCVLB-UHFFFAOYSA-N
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Description

5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid: indole derivative , belongs to a class of aromatic compounds containing the indole nucleus. Indole derivatives have garnered significant interest due to their diverse biological activities. The indole scaffold is present in several synthetic drug molecules and natural products, making it a valuable pharmacophore for drug development .

Chemical Reactions Analysis

Indole derivatives can undergo various reactions, including electrophilic substitution due to the presence of π-electrons. Common reagents and conditions depend on the specific functional groups present. Major products formed from these reactions may include substituted indole derivatives with diverse properties.

Scientific Research Applications

The compound’s applications span multiple fields:

    Chemistry: As a versatile building block for drug design.

    Biology: Potential bioactivity, such as antiviral, anti-inflammatory, and antioxidant effects.

    Medicine: Investigated for therapeutic use against various diseases.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds at the moment, further exploration could highlight its uniqueness compared to related indole derivatives.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

5-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C18H17FN2O3S/c19-14-4-1-3-12(9-14)16-10-15(13-7-8-25-11-13)20-21(16)17(22)5-2-6-18(23)24/h1,3-4,7-9,11,16H,2,5-6,10H2,(H,23,24)

InChI Key

OYCXFNLOBFCVLB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CSC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

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